4,5,6-Trifluoro-1,3-benzoxazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group at positions 4, 5, and 6 of the benzene ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with trifluoromethyl-substituted aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and under reflux conditions in solvents like ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts like mesoporous titania–alumina mixed oxide (MTAMO) can be employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzoxazole.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Benzoxazole derivatives.
Substitution: Substituted benzoxazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and π-π interactions with biological targets. This allows the compound to effectively inhibit enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole
- 5-(Trifluoromethyl)-1,3-benzoxazole-2-thiol
- 5-Chloro-1,3-benzoxazole-2-thiol
Comparison: 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound in medicinal chemistry and industrial applications .
Eigenschaften
Molekularformel |
C7H2F3NOS |
---|---|
Molekulargewicht |
205.16 g/mol |
IUPAC-Name |
4,5,6-trifluoro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H2F3NOS/c8-2-1-3-6(5(10)4(2)9)11-7(13)12-3/h1H,(H,11,13) |
InChI-Schlüssel |
RRJGVSDIWUVLAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1F)F)F)NC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.